molecular formula C13H20N2 B2514209 rel-(3R,4R)-1-Benzyl-4-methylpiperidin-3-amine CAS No. 1251908-67-4; 2026634-40-0

rel-(3R,4R)-1-Benzyl-4-methylpiperidin-3-amine

Cat. No.: B2514209
CAS No.: 1251908-67-4; 2026634-40-0
M. Wt: 204.317
InChI Key: UMKXOVBYIBQJBM-YPMHNXCESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rel-(3R,4R)-1-Benzyl-4-methylpiperidin-3-amine: is a chemical compound that has garnered attention in various fields of research and industry due to its unique physical, chemical, and biological properties. This compound is characterized by its piperidine ring structure, which is substituted with a benzyl group and a methyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-(3R,4R)-1-Benzyl-4-methylpiperidin-3-amine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine ring.

    Methylation: The methyl group is introduced through an alkylation reaction, often using methyl iodide or a similar reagent.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor systems to control reaction conditions precisely, ensuring high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: rel-(3R,4R)-1-Benzyl-4-methylpiperidin-3-amine can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperidine ring are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

Chemistry: rel-(3R,4R)-1-Benzyl-4-methylpiperidin-3-amine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block for creating complex molecules.

Biology: In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It may serve as a lead compound for developing new drugs or as a tool for studying biochemical pathways.

Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of drugs for neurological and psychiatric disorders. Its ability to interact with specific molecular targets makes it a promising candidate for drug discovery .

Industry: In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. Its versatility and reactivity make it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism of action of rel-(3R,4R)-1-Benzyl-4-methylpiperidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

  • (3R,4R)-rel-3-Hydroxy-1-(phenylmethyl)-4-piperidinecarbonitrile
  • rel-(3R,4R)-1-(3-cyanobenzoyl)-4-(phenoxymethyl)pyrrolidine-3-carboxamide
  • rel-(3R,4R)-1-methylpyrrolidine-3,4-dicarboxylic acid

Comparison: rel-(3R,4R)-1-Benzyl-4-methylpiperidin-3-amine stands out due to its unique substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a unique and valuable compound for research and industrial applications .

Properties

CAS No.

1251908-67-4; 2026634-40-0

Molecular Formula

C13H20N2

Molecular Weight

204.317

IUPAC Name

(3R,4R)-1-benzyl-4-methylpiperidin-3-amine

InChI

InChI=1S/C13H20N2/c1-11-7-8-15(10-13(11)14)9-12-5-3-2-4-6-12/h2-6,11,13H,7-10,14H2,1H3/t11-,13+/m1/s1

InChI Key

UMKXOVBYIBQJBM-YPMHNXCESA-N

SMILES

CC1CCN(CC1N)CC2=CC=CC=C2

solubility

not available

Origin of Product

United States

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